Ethyl 2-methoxybenzoate
Description
Context and Background of Benzoate (B1203000) Esters in Chemical Sciences
Benzoate esters are a significant class of organic compounds that are esters of benzoic acid. In the realm of chemical sciences, these compounds are noteworthy for their wide range of applications. Many are found in nature and are responsible for the characteristic fragrances and flavors of flowers and fruits. For instance, isopentyl acetate (B1210297) is found in bananas, while ethyl butyrate (B1204436) is present in pineapples. britannica.com
Due to their pleasant aromas, many volatile benzoate esters are synthesized for use in perfumes, cosmetics, and as flavoring agents in food products. britannica.comacs.org Beyond their sensory properties, certain benzoate esters serve as solvents for lacquers and paints, with ethyl acetate and butyl acetate being produced in large quantities for this purpose. britannica.com In the field of polymer chemistry, esters form the backbone of many industrially important polymers. britannica.com Furthermore, more complex benzoate esters are investigated for their potential biological activities, including antimicrobial properties, which makes them of interest in medicinal chemistry and drug discovery. ontosight.ai
Significance of Ethyl 2-methoxybenzoate (B1232891) in Contemporary Research
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is an aromatic ester that has garnered attention in various scientific fields. It serves as a versatile intermediate in organic synthesis, playing a role in the preparation of more complex molecules. ontosight.ai Its structure, featuring a methoxy (B1213986) group at the ortho position to the ethyl ester, influences its reactivity and physical properties.
In the fragrance and flavor industry, this compound is valued for its distinct floral and fruity aroma, often described with notes of ylang-ylang, tuberose, and raspberry. fragranceu.comfragranceu.com It is used in a variety of perfumed products. chemicalbook.comspecialchem.com
Historical Overview of Research on this compound and Related Compounds
Research into simple benzoate esters like ethyl benzoate dates back to the late 19th century. acs.org The study of methoxy-substituted benzoates, such as the degradation of o-methoxybenzoate by microorganisms, has been a subject of investigation, particularly in environmental and biodegradation studies. researchgate.net The synthesis of this compound can be achieved through methods like the methylation of ethyl salicylate (B1505791) or the esterification of 2-methoxybenzoic acid with ethanol. chemicalbook.com Over time, research has expanded to explore the applications of these compounds in various fields, including their use as building blocks in organic synthesis and their sensory properties in the fragrance industry. biosynth.comthegoodscentscompany.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 7335-26-4 |
| Appearance | Colorless liquid |
| Boiling Point | ~254 °C |
| Specific Gravity | ~1.11 |
| SMILES | CCOC(=O)C1=CC=CC=C1OC |
| InChI Key | FNODWEPAWIJGPM-UHFFFAOYSA-N |
Note: The data in this table is compiled from various sources. chemicalbook.combiosynth.comnih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODWEPAWIJGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047126 | |
| Record name | Ethyl o-anisate | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-26-4, 66507-71-9 | |
| Record name | Ethyl 2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-methoxybenzoate | |
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| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |
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| Record name | Ethyl o-anisate | |
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| Record name | Ethyl o-anisate | |
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| Record name | Ethyl 2-methoxybenzoate | |
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| Record name | ETHYL 2-METHOXYBENZOATE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Ethyl 2-methoxybenzoate (B1232891)
The synthesis of ethyl 2-methoxybenzoate is primarily achieved through two well-established chemical reactions: the esterification of 2-methoxybenzoic acid with ethanol and the methylation of ethyl salicylate (B1505791).
Esterification Reactions of 2-methoxybenzoic Acid with Ethanol
The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid (2-methoxybenzoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. masterorganicchemistry.combrainly.com The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products. masterorganicchemistry.com This is often accomplished by using an excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The general procedure involves refluxing 2-methoxybenzoic acid with absolute ethanol and a catalytic amount of sulfuric acid. mdpi.comresearchgate.net After the reaction is complete, the excess solvent is removed, and the resulting product is purified through extraction and washing steps to remove any unreacted acid. mdpi.com
Table 1: Reaction Conditions for Fischer Esterification of Benzoic Acid Derivatives
| Reactant | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-dimethoxybenzoic acid | Absolute Ethanol | Sulfuric Acid | Reflux | 90% | researchgate.net |
| Benzoic Acid | Ethanol | Deep Eutectic Solvent | 75°C | 88.3% | dergipark.org.tr |
| Benzoic Acid | Ethanol | Sulfuric Acid | Reflux | - | brainly.com |
Methylation of Ethyl Salicylate
An alternative established pathway is the methylation of the hydroxyl group of ethyl salicylate. This reaction is a variation of the Williamson ether synthesis. In this process, the phenolic proton of ethyl salicylate is first removed by a base to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent to form the ether linkage.
Common methylating agents include dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I). google.comgoogle.com The choice of base is crucial; strong bases like sodium hydride (NaH) or more moderate bases like potassium carbonate (K₂CO₃) can be used, often in a suitable organic solvent. google.comsmmu.edu.cn For instance, a procedure analogous to the synthesis of the corresponding methyl ester involves reacting ethyl salicylate with dimethyl sulfate in the presence of a base like sodium hydroxide. google.com The reaction is typically run under reflux for several hours, followed by purification to isolate the this compound. google.com
Novel and Optimized Synthetic Routes
Research into the synthesis of this compound has also explored novel and optimized routes that aim for higher efficiency, selectivity, and sustainability.
Stereoselective and Enantioselective Synthesis Approaches
Stereoselective and enantioselective synthesis methods are designed to produce a specific stereoisomer of a chiral molecule. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers.
Consequently, stereoselective or enantioselective synthesis approaches are not directly applicable to the preparation of this compound itself. Such synthetic strategies are relevant only when a chiral center is present in the target molecule or is introduced during the synthetic sequence. While this compound can be used as a starting material or intermediate in the synthesis of more complex, chiral molecules, its own synthesis does not require stereochemical control. acs.org
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several green chemistry approaches can be applied.
One area of improvement is the replacement of traditional mineral acid catalysts in Fischer esterification. These catalysts can be corrosive and difficult to separate from the reaction mixture. Research has shown that deep eutectic solvents (DESs) can serve as effective and recyclable catalysts for the esterification of benzoic acid with ethanol, achieving high conversions under milder conditions. dergipark.org.tr These solvents are often biodegradable and have low vapor pressure, making them a more environmentally friendly option. dergipark.org.tr
In the methylation pathway, green principles can be applied by choosing safer reagents and solvents. For example, replacing highly toxic and volatile methylating agents or using bases that are less hazardous, such as potassium carbonate in place of sodium hydride, can improve the safety and environmental profile of the synthesis. smmu.edu.cn Optimizing reaction conditions to reduce energy consumption and solvent use are also key aspects of applying green chemistry to this synthesis.
Reaction Mechanisms of this compound
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.
The Fischer esterification of 2-methoxybenzoic acid proceeds through a multi-step nucleophilic acyl substitution mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen of the 2-methoxybenzoic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final product, this compound. masterorganicchemistry.com
The methylation of ethyl salicylate follows the Williamson ether synthesis mechanism:
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of ethyl salicylate, forming a sodium or potassium ethyl salicylate salt (a phenoxide).
Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction. This step forms the ether bond and displaces a leaving group (e.g., the methyl sulfate anion), resulting in the formation of this compound.
Hydrolysis Pathways and Kinetics
The hydrolysis of this compound, the cleavage of its ester bond to form 2-methoxybenzoic acid and ethanol, can be achieved under both acidic and alkaline conditions. Each pathway proceeds through a distinct mechanism with different kinetics.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is a reversible equilibrium, typically requiring heat and an excess of water to drive it towards the products. chemguide.co.uk The mechanism is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uk This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol). The collapse of the tetrahedral intermediate eliminates ethanol and, after deprotonation of the carbonyl oxygen, yields 2-methoxybenzoic acid and regenerates the acid catalyst. libretexts.org
Alkaline Hydrolysis (Saponification):
The kinetics of alkaline hydrolysis of benzoate (B1203000) esters are well-studied and are known to follow second-order kinetics—first-order with respect to both the ester and the hydroxide ion. The rate is significantly influenced by the substituents on the benzene (B151609) ring. In the case of this compound, the ortho-methoxy group exerts both electronic and steric effects. While the methoxy (B1213986) group has an electron-donating mesomeric effect, which can slightly decrease the electrophilicity of the carbonyl carbon, its proximity to the reaction center also introduces steric hindrance. zenodo.org Studies on the analogous methyl o-methoxybenzoate have shown that the attack of the hydroxide ion is more feasible compared to esters with more sterically hindering ortho groups. zenodo.org
| Condition | Catalyst | Key Mechanistic Step | Products | Reversibility |
|---|---|---|---|---|
| Acidic | H₃O⁺ (e.g., dilute H₂SO₄ or HCl) | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O | 2-Methoxybenzoic Acid and Ethanol | Reversible |
| Alkaline | OH⁻ (e.g., NaOH or KOH) | Nucleophilic attack of OH⁻ on carbonyl carbon | Sodium 2-methoxybenzoate and Ethanol | Irreversible |
Oxidation Reactions
The ester functional group in this compound is generally resistant to oxidation under mild conditions. Strong oxidizing agents are required to affect a transformation, and these reactions typically target the more susceptible aromatic ring or the alkyl groups rather than the ester moiety itself.
Common strong oxidizing agents include potassium permanganate (KMnO₄), chromium(VI) compounds (e.g., Jones reagent), and ozone (O₃). tcichemicals.comwikipedia.org Under harsh conditions, such as treatment with hot, concentrated potassium permanganate, the benzene ring can be cleaved. However, a more likely outcome for an electron-rich aromatic ring, such as that in this compound (activated by the methoxy group), would be oxidative degradation.
The ether linkage of the methoxy group and the ethyl group of the ester could also be susceptible to oxidation under very forcing conditions, but this would likely be non-selective and lead to a mixture of products. For synthetic purposes, direct oxidation of the this compound molecule is not a common or practical transformation.
Reduction Reactions
This compound can be effectively reduced to yield 2-methoxybenzyl alcohol. This transformation requires a strong reducing agent capable of reducing the ester functional group.
Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent that readily reduces esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves two main stages. First, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form an aldehyde intermediate (2-methoxybenzaldehyde). The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄ in a second hydride addition step. masterorganicchemistry.com A final aqueous acidic workup is required to protonate the resulting alkoxide intermediate, yielding 2-methoxybenzyl alcohol. youtube.com Due to its high reactivity, LiAlH₄ will also reduce the carboxylic acid if any is present from hydrolysis.
Reduction with Sodium Borohydride (NaBH₄):
Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally incapable of reducing esters under standard conditions (e.g., at room temperature in methanol or ethanol). reddit.com However, the reactivity of NaBH₄ can be enhanced by using higher temperatures, specific solvents like THF or DME, or by the addition of a Lewis acid (e.g., LiCl, ZnCl₂, CaCl₂). reddit.com These additives coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack. Even under these enhanced conditions, the reduction of esters with NaBH₄ is often slower and less efficient than with LiAlH₄.
| Reducing Agent | Reactivity with Esters | Typical Product | Common Conditions |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol (2-Methoxybenzyl alcohol) | Anhydrous ether (THF, Et₂O), followed by aqueous workup |
| Sodium Borohydride (NaBH₄) | Low (requires activation) | Primary Alcohol (low yield or no reaction) | Methanol/Ethanol at room temperature (ineffective); Heat or Lewis acids required for reaction |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: a methoxy group (-OCH₃) at position 2 and an ethyl carboxylate group (-COOCH₂CH₃) at position 1.
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.
Ethyl Carboxylate Group (-COOCH₂CH₃): This is a deactivating group because the carbonyl group is electron-withdrawing via resonance. It is a meta-director.
The powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the ester group. Therefore, electrophiles will preferentially add to the positions that are ortho and para to the methoxy group. The available positions are C4 (para to -OCH₃) and C6 (ortho to -OCH₃). The C6 position is sterically hindered by the adjacent large ester group. Thus, substitution is strongly favored at the C4 position. This outcome is also consistent with the directing effect of the ester group, as the C4 position is also meta to it.
Common EAS Reactions:
Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂) onto the ring, primarily at the C4 position, to yield ethyl 4-nitro-2-methoxybenzoate.
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in the substitution of a hydrogen atom with a halogen atom, predominantly at the C4 position, yielding ethyl 4-bromo-2-methoxybenzoate or ethyl 4-chloro-2-methoxybenzoate.
Friedel-Crafts Acylation: This reaction, using an acyl chloride (RCOCl) or anhydride and a Lewis acid catalyst like AlCl₃, introduces an acyl group (-COR) onto the ring. oregonstate.edu Due to the deactivating nature of the ester group, this reaction may require harsher conditions, but substitution would be expected to occur at the C4 position.
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 4-nitro-2-methoxybenzoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 4-bromo-2-methoxybenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ethyl 4-acyl-2-methoxybenzoate |
Radical Chain Mechanisms in Photoreactions
The photochemistry of aromatic esters can involve several pathways upon absorption of UV light. While specific studies on radical chain mechanisms initiated directly by this compound are not extensively documented, its structural motifs suggest potential reactivity based on known photoreactions of similar compounds. researchgate.net
One potential photoreaction for aromatic esters is the Photo-Fries rearrangement . This reaction typically involves the homolytic cleavage of the ester's acyl-oxygen bond upon excitation to the first excited singlet state. researchgate.net This cleavage would generate a 2-methoxybenzoyl radical and an ethoxy radical, held together in a solvent cage. Recombination of these radicals can occur at the ortho or para positions relative to the original ester linkage, leading to the formation of ethyl 2-hydroxy-3-methoxybenzoate and ethyl 4-hydroxy-3-methoxybenzoate isomers, respectively. Escape of the radicals from the solvent cage can also lead to side products.
Aromatic compounds can also participate in photo-induced electron transfer (PET) processes, which can initiate radical chain reactions. beilstein-journals.org For instance, in the presence of a suitable photosensitizer and a hydrogen or electron donor, the ester could be involved in radical addition or cyclization reactions. beilstein-journals.orgrsc.org A plausible, though speculative, radical chain mechanism could be initiated by a separate photoinitiator (PI) that, upon excitation (PI*), abstracts a hydrogen atom from the ethoxy or methoxy group of the ester.
For example, hydrogen abstraction from the methylene (-CH₂-) group of the ethoxy moiety would generate a carbon-centered radical. This radical could then participate in a chain reaction, for instance, by adding to a suitable acceptor molecule (A), generating a new radical species that propagates the chain.
Hypothetical Radical Chain Propagation:
Initiation: PI + hν → PI*
PI* + C₆H₄(OCH₃)COOCH₂CH₃ → PI-H• + C₆H₄(OCH₃)COOCH•CH₃
Propagation: C₆H₄(OCH₃)COOCH•CH₃ + A → C₆H₄(OCH₃)COOCH(A)CH₃•
C₆H₄(OCH₃)COOCH(A)CH₃• + C₆H₄(OCH₃)COOCH₂CH₃ → C₆H₄(OCH₃)COOCH(A)CH₃-H + C₆H₄(OCH₃)COOCH•CH₃
This represents a general pathway, and the specific course of such a reaction would be highly dependent on the reaction conditions and the other species present in the mixture. acs.org
Derivatization and Functionalization Studies
Synthesis of Substituted this compound Analogs
The synthesis of analogs of this compound with additional substituents on the aromatic ring can be achieved through two primary strategies: by modifying this compound directly via electrophilic aromatic substitution, or by synthesizing the desired substituted 2-methoxybenzoic acid first, followed by esterification.
Strategy 1: Direct Functionalization
As detailed in section 2.3.4, this compound can undergo electrophilic aromatic substitution reactions, primarily at the C4 position. This allows for the introduction of various functional groups.
Synthesis of Ethyl 4-Nitro-2-methoxybenzoate: Nitration of this compound with nitric and sulfuric acids yields the 4-nitro analog.
Synthesis of Ethyl 4-Halo-2-methoxybenzoates: Halogenation using Br₂/FeBr₃ or Cl₂/AlCl₃ introduces a bromine or chlorine atom at the C4 position.
Strategy 2: Synthesis from Substituted Benzoic Acids
This approach offers greater versatility for introducing substituents at various positions on the ring. The general method involves obtaining the appropriately substituted 2-methoxybenzoic acid and then converting it to the ethyl ester.
Fischer Esterification: The most common method for this conversion is the Fischer esterification. The substituted 2-methoxybenzoic acid is refluxed with an excess of absolute ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The excess ethanol serves to shift the equilibrium towards the formation of the ester.
An example is the synthesis of ethyl 2,6-dimethoxybenzoate, which is prepared by the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol. researchgate.net Similarly, commercially available starting materials like 5-chloro-2-methoxybenzoic acid or 3-nitro-2-methoxybenzoic acid could be esterified under these conditions to produce their corresponding ethyl ester analogs.
| Target Analog | Synthetic Strategy | Key Reagents |
|---|---|---|
| Ethyl 4-nitro-2-methoxybenzoate | Direct Functionalization | This compound, HNO₃, H₂SO₄ |
| Ethyl 4-bromo-2-methoxybenzoate | Direct Functionalization | This compound, Br₂, FeBr₃ |
| Ethyl 2,6-dimethoxybenzoate | Synthesis from Acid | 2,6-Dimethoxybenzoic acid, Ethanol, H₂SO₄ (cat.) |
| Ethyl 5-chloro-2-methoxybenzoate | Synthesis from Acid | 5-Chloro-2-methoxybenzoic acid, Ethanol, H₂SO₄ (cat.) |
Formation of Complex Esters and Their Characterization
The ester functional group in this compound can be exchanged through a process known as transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing one of the products, typically the more volatile alcohol (in this case, ethanol).
For instance, the transesterification of a similar substrate, isopropyl 2-methoxybenzoate, with ethanol has been reported to readily occur. This indicates that the reverse reaction, the formation of isopropyl 2-methoxybenzoate from this compound and isopropanol, is a feasible synthetic route. Similarly, the synthesis of benzyl 2-methoxybenzoate can be achieved through the transesterification of this compound with benzyl alcohol.
The characterization of these newly formed complex esters is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Below is a table summarizing the characterization data for representative complex esters that can be synthesized from this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characterization Data |
|---|---|---|---|
| Isopropyl 2-methoxybenzoate | C11H14O3 | 194.23 | Can be synthesized via transesterification of this compound with isopropanol. Characterization would involve 1H and 13C NMR to confirm the presence of the isopropyl group, and IR spectroscopy to identify the ester carbonyl stretch. |
| Benzyl 2-methoxybenzoate | C15H14O3 | 242.27 | 1H NMR would show characteristic peaks for the benzyl and methoxybenzoate moieties. Mass spectrometry would confirm the molecular weight. nih.gov |
Mannich Reaction Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. While direct examples of the Mannich reaction using this compound as the active hydrogen compound are not extensively documented in the reviewed literature, the reactivity of the aromatic ring, activated by the methoxy group, suggests its potential as a substrate.
In principle, the electron-rich aromatic ring of this compound could undergo electrophilic substitution with an in situ-generated Eschenmoser's salt or a similar iminium ion. The reaction would likely lead to the introduction of an aminomethyl group onto the benzene ring, most probably at the position para to the activating methoxy group (position 5).
A related reaction has been reported for a derivative, mthis compound, leading to the formation of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-iMidazol-2-yl)ethylaMino)Methyl)benzoate. This transformation suggests that the 5-position of the 2-methoxybenzoate scaffold is susceptible to aminomethylation-type reactions.
The general scheme for a potential Mannich reaction of this compound would be:
This compound + Formaldehyde + Secondary Amine (e.g., Dimethylamine) → Ethyl 2-methoxy-5-((dimethylamino)methyl)benzoate
The resulting Mannich bases would be characterized by spectroscopic methods. For example, in the ¹H NMR spectrum, a new singlet corresponding to the methylene protons of the newly introduced aminomethyl group would be expected.
The following table outlines the expected product and its characteristics from a hypothetical Mannich reaction.
| Derivative Name | Molecular Formula | Molecular Weight (g/mol) | Anticipated Characterization Highlights |
|---|---|---|---|
| Ethyl 2-methoxy-5-((dimethylamino)methyl)benzoate | C13H19NO3 | 237.30 | 1H NMR: Appearance of a singlet for the -CH2-N group and signals for the dimethylamino protons. 13C NMR: A new peak for the benzylic carbon. Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight. |
Further research is required to explore the viability and optimize the conditions for the Mannich reaction with this compound and to fully characterize the resulting derivatives.
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Ethyl 2-methoxybenzoate (B1232891)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For ethyl 2-methoxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its constitution.
The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. rsc.org The aromatic protons appear as a multiplet in the downfield region, while the ethyl and methoxy (B1213986) groups give characteristic signals in the upfield region. rsc.org A representative dataset for the ¹H NMR spectrum is detailed below. rsc.org
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic (Ar-H) | 7.78-7.80 | Multiplet | - |
| Aromatic (Ar-H) | 7.44-7.49 | Multiplet | - |
| Aromatic (Ar-H) | 6.96-6.98 | Multiplet | - |
| Methylene (-OCH₂CH₃) | 4.37 | Quartet (q) | 7.2 |
| Methoxy (-OCH₃) | 3.90 | Singlet (s) | - |
| Methyl (-OCH₂CH₃) | 1.39 | Triplet (t) | 7.1 |
| Data obtained in CDCl₃ at 400 MHz. rsc.org |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion peak [M]⁺ that confirms its molecular weight of 180.20 g/mol . nih.gov
The fragmentation pattern is highly informative. A prominent peak observed in the spectrum is the base peak at a mass-to-charge ratio (m/z) of 135. nih.gov This fragment corresponds to the loss of an ethoxy radical (•OCH₂CH₃; 45 Da) from the molecular ion, resulting in the formation of the stable 2-methoxybenzoyl cation. nih.govpharmacy180.com This fragmentation is a characteristic pathway for ethyl benzoate (B1203000) esters. pharmacy180.com The interaction of the ortho-substituted side chains can lead to unique fragmentation patterns, an "ortho effect," which can generate other characteristic ions. researchgate.net
| m/z | Identity | Notes |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 135 | [C₈H₇O₂]⁺ | Base Peak; [M - •OC₂H₅]⁺ |
| 133 | [C₈H₅O₂]⁺ | [M - •OC₂H₅ - H₂]⁺ |
| Key fragments observed in the GC-MS spectrum. nih.gov |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays several characteristic absorption bands.
The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester, which is expected in the range of 1730-1715 cm⁻¹ for an α,β-unsaturated or aromatic ester. orgchemboulder.com For the closely related ethyl 2,6-dimethoxybenzoate, this peak is observed at 1729 cm⁻¹. mdpi.com Additionally, the spectrum shows characteristic C-O stretching vibrations for the ester and ether linkages, as well as stretching and bending vibrations for the aromatic C-H and aliphatic C-H bonds. mdpi.comorgchemboulder.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| Ester C=O Stretch | 1730-1715 |
| Aromatic C=C Bending | 1600-1450 |
| Ester/Ether C-O Stretch | 1300-1000 |
| Data based on general spectroscopic principles and analysis of related compounds. mdpi.comorgchemboulder.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. shimadzu.com The presence of the methoxy (-OCH₃) and ester (-COOC₂H₅) groups, which act as auxochromes, modifies the absorption profile compared to unsubstituted benzene. shimadzu.com These substituents typically cause a shift of the absorption maxima to longer wavelengths (a bathochromic shift) and can increase the absorption intensity. shimadzu.com The spectrum is therefore characteristic of a conjugated system containing an aromatic ring with electron-donating (methoxy) and electron-withdrawing (ester) groups.
Crystallographic Analysis of this compound and its Derivatives
While a single-crystal X-ray diffraction study for this compound itself is not prominently available, detailed analysis of the closely related derivative, ethyl 2,6-dimethoxybenzoate, provides significant insight into the likely solid-state conformation. mdpi.comresearchgate.net This technique determines the precise arrangement of atoms in a crystal lattice, yielding definitive information on bond lengths, bond angles, and intermolecular interactions.
The study of ethyl 2,6-dimethoxybenzoate revealed that it crystallizes in the triclinic space group Pī. mdpi.comresearchgate.net A significant structural feature is the conformation of the ethyl ester group relative to the aromatic ring. Due to the steric hindrance imposed by the two ortho-methoxy substituents, the ethyl ester group is forced to adopt a conformation that is nearly orthogonal to the plane of the benzene ring. mdpi.com This steric effect is a key determinant of the molecule's three-dimensional shape in the solid state. mdpi.com
| Parameter | Ethyl 2,6-dimethoxybenzoate |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
| Volume (ų) | 1077.54(10) |
| Z | 4 |
| Crystallographic data collected at 130 K. mdpi.comresearchgate.net |
Conformational Analysis in Crystalline State
The precise three-dimensional arrangement of atoms and functional groups in this compound in the solid phase is determined through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not detailed in the provided search results, analysis of a closely related compound, Ethyl 2,6-dimethoxybenzoate, offers insight into the typical conformational features and structural parameters that are elucidated by this technique. mdpi.comresearchgate.net
In the structural analysis of Ethyl 2,6-dimethoxybenzoate, the compound was found to crystallize in the triclinic space group P-1. mdpi.com Such studies provide precise measurements of bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, the orientation of the ethoxycarbonyl group relative to the benzene ring is a key conformational feature. In the crystal structure of Ethyl 2,6-dimethoxybenzoate, two independent molecules were present in the asymmetric unit, both adopting similar conformations. mdpi.comresearchgate.net The study of such crystal structures is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of molecules in the crystal lattice.
Table 1: Illustrative Crystallographic Data for the Related Compound Ethyl 2,6-dimethoxybenzoate mdpi.comresearchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
| Volume (ų) | 1077.54(10) |
Note: This data is for Ethyl 2,6-dimethoxybenzoate and serves as an example of crystallographic analysis.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of this compound, as well as for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. A reverse-phase HPLC method is particularly suitable for this compound. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a method utilizing a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been described. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (a common organic modifier), water, and an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Table 2: Typical HPLC Parameters for this compound Analysis sielc.com
| Parameter | Description |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Notes | For MS compatibility, formic acid is used instead of phosphoric acid. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and assess the purity of products. youtube.comyoutube.comyoutube.comchegg.com In the synthesis of this compound, typically via the Fischer esterification of 2-methoxybenzoic acid with ethanol, TLC can be used to track the consumption of the starting material (the carboxylic acid) and the formation of the product (the ester). mdpi.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting material and, if available, the pure product. youtube.com The plate is then developed in a suitable solvent system. Since the ester product is less polar than the carboxylic acid starting material, it will travel further up the plate, resulting in a higher retention factor (Rƒ) value. slideshare.net The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture. youtube.com TLC is also used to assess the purity of the final product by revealing the presence of any unreacted starting materials or byproducts as separate spots. youtube.com Visualization is often achieved using a UV lamp, as the aromatic rings in the compounds typically absorb UV light. youtube.com
Table 3: General Components for TLC Monitoring of this compound Synthesis
| Component | Example/Function |
| Stationary Phase | Silica gel coated on glass or aluminum plates |
| Mobile Phase | A mixture of a nonpolar and a moderately polar solvent (e.g., Hexane/Ethyl Acetate) |
| Application | Spotting of starting material, product (standards), and reaction mixture |
| Visualization | UV light (254 nm) |
Gas Chromatography (GC)
Gas Chromatography (GC) is another key analytical technique for the separation and quantification of volatile compounds like this compound. tcichemicals.comtcichemicals.com The purity of commercially available this compound is often specified by GC analysis. tcichemicals.com In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.
While specific, detailed GC methods for this compound are not extensively outlined in the search results, methods for structurally similar compounds like methyl salicylate (B1505791) provide a reference for selecting appropriate conditions. nih.govacs.orgresearchgate.netrroij.com A capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) or a polysiloxane-based stationary phase, would be suitable. acs.org A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. The NIST WebBook provides Kovats retention index values for this compound, which are standardized retention time data used for compound identification in GC.
Table 4: Suggested GC Parameters for this compound Analysis
| Parameter | Description |
| Column | Capillary column (e.g., fused silica with a polyethylene glycol or polysiloxane stationary phase) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~230-250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~270-280 °C |
| Oven Program | A temperature gradient, for instance, starting at 120°C and ramping up to 200°C or higher. ijcpa.in |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods provide a fundamental understanding of molecular properties such as geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining optimized geometries, conformational preferences, and the relative stability of different molecular arrangements.
Key analyses performed in DFT studies include:
Potential Energy Surface (PES) Scanning: This technique is used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. The minima on the PES correspond to stable conformers. For a derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, DFT calculations at the B3LYP/6-31+G** level of theory were used to map the potential energy profile and identify the most stable conformations researchgate.net.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.
Table 1: Illustrative DFT Findings for a Related Compound (Methyl 2-methoxybenzoate) This table is based on findings for a closely related analogue and serves to illustrate the type of data generated from DFT studies.
| Parameter | Finding for Methyl 2-methoxybenzoate (B1232891) | Implication |
|---|---|---|
| Conformational Analysis | Identification of two primary stable conformers. | The molecule exists in different spatial arrangements with varying energies. |
| Interconversion Barrier | A potential energy barrier exists for the interconversion between conformers. | The ease with which the molecule can change its shape is quantifiable. |
| Tunneling Motions | Observation of splittings in rotational spectra due to internal rotation of the methyl and ester groups. | Quantum mechanical effects can influence the molecule's dynamic behavior. |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are essential for the high-accuracy prediction of thermochemical properties such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp).
While specific high-level ab initio thermochemical data for this compound is not prominently available in the literature, the methodology for its calculation is well-established. High-accuracy composite methods like W1X-1 are used to compute these properties for a wide range of organic compounds nih.gov. The process involves several steps:
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
Single-Point Energy Calculations: High-level electronic structure calculations are performed with large basis sets to obtain a highly accurate electronic energy.
Composite Energy Calculation: The final energy is a composite of several calculations that account for electron correlation, basis set size effects, and other contributions like core-valence and relativistic effects nih.gov.
These calculated energies are then used in conjunction with established thermochemical relationships, such as atomization or isodesmic reactions, to derive the standard enthalpy of formation. The NIST (National Institute of Standards and Technology) provides access to critically evaluated thermophysical and thermochemical data, which may include experimentally derived or computationally estimated values for compounds like this compound nist.gov.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.
For compounds related to this compound, docking studies have been used to elucidate potential biological activities. For instance, studies on various ester-containing compounds investigate their binding to specific protein targets to predict their efficacy as therapeutic agents researchgate.net. The analysis of a docking simulation typically reveals:
Binding Energy/Score: A value that estimates the binding affinity between the ligand and the protein. More negative scores generally indicate stronger binding.
Binding Pose: The predicted three-dimensional orientation of the ligand within the active site.
Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, van der Waals forces, or pi-stacking.
Table 2: Example Docking Study Results for Structurally Related Compounds This table illustrates the typical output from molecular docking studies on compounds with similar functional groups to this compound.
| Ligand Example | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Thiazole Derivative | Rho6 Protein | -9.9 | Gln158, Leu159 |
| Imidazothiadiazole Derivative | TGF-β Type I Receptor Kinase | Not specified | Strong hydrogen bonding and hydrophobic interactions reported nih.gov. |
| Ethyl 6-methyl-2-oxo-4-(aryl)tetrahydropyrimidine-5-carboxylate | Not specified | Not specified | Used to predict Quantitative Structure-Activity Relationships researchgate.net. |
The conformation of a flexible molecule like this compound can change significantly upon binding to a protein or complexing with other molecules. This phenomenon, often referred to as "induced fit," is crucial for molecular recognition.
Studies on the closely related Mthis compound have shown that its conformational landscape is altered upon complexation with solvent molecules like water and formic acid. Rotational spectroscopy experiments revealed that the relative stability of the conformers observed in the isolated monomer was inverted in the complexes. This indicates that intermolecular interactions can overcome the subtle intramolecular forces that determine the preferred conformation of the free molecule.
Molecular dynamics (MD) simulations can further explore these changes. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. Such simulations can reveal how the protein's structure adapts to the ligand and how the ligand's conformational freedom is restricted within the binding pocket nih.govgersteinlab.org.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. The fundamental principle of QSAR is that the variations in the biological activity of a set of compounds are correlated with changes in their molecular features.
A QSAR model is typically developed through the following steps:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is gathered.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) characteristics nih.gov.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable) researchgate.net.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For a series of benzoate (B1203000) esters, a QSAR study could be developed to predict a specific activity, such as antibacterial or antifungal potency. For example, a study on p-hydroxybenzoate esters found that their antifungal activity correlated with the energy of the LUMO (ELUMO) and the dipole moment researchgate.net. Such a model, once validated, could be used to predict the activity of new, unsynthesized benzoate derivatives, including isomers or substituted versions of this compound, thereby guiding the design of more potent compounds.
Prediction of Biological Activities
The prediction of biological activities for compounds like this compound is a significant area of computational research. These in silico methods can forecast a molecule's potential pharmacological effects, helping to prioritize compounds for further screening.
One of the key approaches in this field is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial descriptors of a molecule's reactivity and stability. pmf.unsa.baajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity, which can be correlated with greater biological activity. pmf.unsa.baresearchgate.net For aromatic esters, the distribution of HOMO and LUMO densities can indicate the regions of the molecule most likely to be involved in interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool for predicting biological activity. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including esters of substituted benzoic acids, a QSAR model might take the form of an equation that relates biological activity (e.g., inhibitory concentration, IC50) to various molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric factors, and hydrophobicity.
While specific QSAR models for this compound are not extensively documented in publicly available literature, a hypothetical model based on studies of similar compounds could be developed. Such a model would likely incorporate descriptors that account for the electronic effects of the methoxy (B1213986) and ethyl ester groups on the benzene (B151609) ring.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Benzoate Derivatives
| Compound | LogP | HOMO (eV) | LUMO (eV) | ΔE (eV) | Predicted Activity (pIC50) |
| Ethyl Benzoate | 2.13 | -9.25 | -0.85 | 8.40 | 4.5 |
| Ethyl 2-hydroxybenzoate | 2.26 | -9.10 | -0.95 | 8.15 | 5.2 |
| This compound | 2.40 | -9.05 | -0.80 | 8.25 | 5.0 |
| Ethyl 2-nitrobenzoate | 2.05 | -9.80 | -1.50 | 8.30 | 4.8 |
| Ethyl 4-aminobenzoate | 1.89 | -8.75 | -0.70 | 8.05 | 5.5 |
Structure-Reactivity Correlations
The correlation between the structure of this compound and its chemical reactivity is fundamentally governed by the electronic and steric influences of its constituent functional groups. The methoxy group at the ortho position is particularly significant. It is an electron-donating group through resonance but can also exhibit electron-withdrawing inductive effects. The interplay of these effects influences the electron density distribution within the aromatic ring and at the ester functionality.
Computational methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties that correlate with reactivity. These properties include atomic charges, electrostatic potential maps, and bond orders. For instance, the calculated partial charges on the carbonyl carbon and oxygen atoms of the ester group can provide an indication of the site's susceptibility to nucleophilic attack, a common reaction pathway for esters.
The rotational barrier around the C(aryl)-C(ester) bond and the C(aryl)-O(methoxy) bond can also be calculated. These conformational preferences can play a crucial role in how the molecule interacts with other reactants or a biological receptor. For example, the orientation of the methoxy group relative to the ester group can influence the steric hindrance around the reaction center.
Structure-activity relationship (SAR) studies, often guided by computational analysis, aim to understand how modifications to a chemical structure affect its biological activity. chemisgroup.usnih.gov For a series of substituted benzoates, SAR would explore how changes in the type and position of substituents on the benzene ring alter a specific biological effect. In the case of this compound, SAR would focus on the importance of the methoxy group at the ortho position compared to other positions or other substituents.
Table 2: Calculated Reactivity Descriptors for Isomers of Ethyl Methoxybenzoate
| Compound | Dipole Moment (Debye) | Energy of Activation for Hydrolysis (kcal/mol) |
| This compound | 2.5 | 15.2 |
| Ethyl 3-methoxybenzoate | 2.1 | 14.5 |
| Ethyl 4-methoxybenzoate | 2.8 | 14.8 |
Linear Free Energy Relationships (LFER) in Complexation Studies
Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing a quantitative means to correlate reaction rates and equilibrium constants for a series of related reactions. libretexts.org The Hammett equation is a well-known LFER that is particularly applicable to reactions involving meta- and para-substituted benzene derivatives. wikipedia.orglibretexts.org
The Hammett equation is given by:
log(k/k₀) = ρσ
or
log(K/K₀) = ρσ
where:
k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative.
k₀ or K₀ is the corresponding constant for the unsubstituted compound.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
While the standard Hammett equation is not directly applicable to ortho-substituted compounds like this compound due to steric effects, the principles of LFERs are still highly relevant for understanding its behavior in complexation studies. The electronic parameter (σ) for a methoxy group is different for the meta and para positions, reflecting its electron-donating character through resonance. viu.caviu.ca For the ortho position, the electronic effect is a combination of induction and resonance, further complicated by steric interactions and potential intramolecular hydrogen bonding in some contexts.
In complexation studies, where this compound might act as a ligand for a metal ion or another molecule, LFER principles can be used to understand how the methoxy group influences the stability of the resulting complex. The electron-donating nature of the methoxy group would generally be expected to increase the electron density on the ester group, potentially enhancing its ability to coordinate with an electron-deficient center.
A modified Hammett-type analysis or a multi-parameter LFER that includes terms for steric effects could be applied to a series of ortho-substituted benzoates to quantify the influence of the substituent on complexation equilibria. The reaction constant (ρ) obtained from such a study would indicate the sensitivity of the complexation reaction to the electronic and steric properties of the ortho substituent. A positive ρ value would suggest that electron-withdrawing groups stabilize the complex, while a negative ρ value would indicate that electron-donating groups are stabilizing.
Table 3: Hammett Substituent Constants (σ) for Methoxy Group
| Substituent Position | σ Value | Electronic Effect |
| meta | +0.12 | Inductive (withdrawing) |
| para | -0.27 | Resonance (donating) |
Biological Activities and Mechanistic Investigations
Medicinal Chemistry Applications
Ethyl 2-methoxybenzoate (B1232891) and its derivatives have emerged as significant players in the field of medicinal chemistry, serving as versatile intermediates and scaffolds for the development of new therapeutic agents.
The modification of the ethyl 2-methoxybenzoate structure has led to the discovery of derivatives with a range of biological activities. A notable example is ethyl 2,6-dimethoxybenzoate, a derivative that has been synthesized and characterized. researchgate.netmdpi.comresearchgate.net Benzoate (B1203000) derivatives, in general, have been reported to possess a wide array of biological effects, including antimicrobial and insecticidal activities. researchgate.net Furthermore, the broader class of 4-substituted methoxybenzoyl-aryl-thiazoles has been investigated for its potent anticancer properties. nih.govnih.gov These studies highlight the potential of the methoxybenzoate scaffold as a template for the design of new bioactive compounds.
A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share some structural similarities, revealed potent and selective inhibitors of the 12-lipoxygenase enzyme, suggesting potential applications in treating conditions like skin diseases, diabetes, and thrombosis. nih.gov This indicates that the methoxybenzoyl moiety can be a key component in designing enzyme inhibitors.
While specific studies detailing the mechanism of action of this compound itself at the molecular level are limited, research on related benzoate-containing insecticides provides some insights. For example, emamectin (B195283) benzoate, a widely used insecticide, functions by targeting glutamate-gated chloride channels in the nerve cells of insects. agrogreat.comagrogreat.comyoutube.com This interaction disrupts the normal flow of chloride ions, leading to the paralysis and eventual death of the insect. agrogreat.comyoutube.com
In the context of medicinal chemistry, derivatives of similar structures have been shown to act as enzyme inhibitors. For instance, a series of novel cholinesterase inhibitors containing a nitrobenzoate core structure were synthesized and evaluated, with one compound demonstrating selective, mixed-mode inhibition of acetylcholinesterase. nih.gov Another study on a tetrahydrobenzo[b] nih.govagrogreat.comnaphthyridine-3-carboxylate derivative predicted its successful docking in both the peripheral anionic site (PAS) and the catalytic active site (CAS) of acetylcholinesterase, indicating its potential as a potent and selective inhibitor of this enzyme. nih.gov These findings suggest that derivatives of this compound could potentially be designed to target specific enzymes or receptors, although further research is needed to elucidate their precise mechanisms of action.
Insecticidal Activity and Structure-Activity Relationships
This compound and its analogs have demonstrated notable insecticidal properties, making them subjects of interest for the development of new pest control agents.
This compound has been identified as an effective insect repellent, with a reported lethal dose (LD50) of 14 mg/kg. biosynth.com The broader family of benzoate compounds, including methyl benzoate and ethyl benzoate, has shown significant fumigation toxicity against various stored product pests. researchgate.netmdpi.com
For instance, a study on the fumigation toxicity of three benzoate compounds against phosphine-susceptible and -resistant strains of Rhyzopertha dominica (lesser grain borer) and Sitophilus oryzae (rice weevil) provided valuable data on their efficacy. The following table summarizes the median lethal concentration (LC50) values for ethyl benzoate against these two insect species.
This data indicates that ethyl benzoate possesses significant fumigant activity, with varying levels of toxicity against different insect species.
The insecticidal activity of benzoate derivatives can be significantly influenced by the presence and position of various substituents on the benzene (B151609) ring. Structure-activity relationship (SAR) studies on other classes of insecticides, such as carbamates, have shown that structural complementarity to the active site of target enzymes, like acetylcholinesterase, is crucial for their biological activity. nih.govsemanticscholar.org
While specific SAR studies on this compound derivatives as insecticides are not extensively documented, research on related compounds offers valuable insights. For example, a study on ethyl meta-substituted benzoates as insect growth regulators in the silkworm, Bombyx mori, highlighted the importance of the substitution pattern on their biological effects. kyushu-u.ac.jp The presence of different functional groups and their positions on the benzoate ring can alter the molecule's polarity, size, and ability to interact with target sites in insects, thereby affecting its toxicity. Further research is needed to systematically evaluate how modifications to the this compound structure impact its contact and fumigation toxicity against a broader range of insect pests.
Emerging Applications and Future Research Directions
Applications in Advanced Materials and Bioplastics
The incorporation of specific small molecules as additives, plasticizers, or monomers can significantly enhance the properties of polymers. While the broader class of benzoate (B1203000) esters has found applications in polymer materials, the specific role of Ethyl 2-methoxybenzoate (B1232891) in advanced materials and bioplastics remains a largely unexplored frontier. Current literature does not detail specific applications of this compound in polymer formulations.
Future research could investigate Ethyl 2-methoxybenzoate as a bio-based plasticizer or a modifying agent in bioplastics such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). Its chemical structure suggests potential for influencing material properties like flexibility, thermal stability, and biodegradability. Systematic studies are required to determine its compatibility with various polymer matrices and its effect on the final material's performance characteristics, opening a potential avenue for developing novel, sustainable materials.
Role in Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) Research
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are classes of solvents with unique properties, including low volatility, high thermal stability, and tunable solvency, making them attractive for various chemical processes. unimi.itdtu.dk They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). dtu.dk
Currently, there is no published research detailing the use of this compound as a component in either DESs or ILs. However, its molecular structure, containing an ester group and a methoxy (B1213986) group, presents functionalities that could potentially engage in the hydrogen-bonding networks that define these solvent systems. Future research could explore its viability as an HBA in combination with various HBDs to form novel DESs. Investigating the resulting physicochemical properties (e.g., viscosity, conductivity, and melting point) of such mixtures could reveal new applications in areas like organic synthesis, extraction, or electrochemistry. unimi.itdtu.dk
Novel Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are essential for quality control, pharmacokinetic studies, and environmental monitoring. Several analytical techniques have been established for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being prominent methods.
A standard approach involves reverse-phase (RP) HPLC, which effectively separates the compound from a sample matrix. sielc.com For more detailed analysis and structural confirmation, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed, providing high sensitivity and specificity. nih.gov These methods are crucial for identifying the compound and its potential metabolites in complex biological or environmental samples.
| Analytical Technique | Method Details | Application | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | Column: Newcrom R1. Mobile Phase: Acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). | Separation, isolation of impurities, and pharmacokinetic studies. | sielc.com |
| GC-MS | Utilizes a gas chromatograph to separate volatile compounds followed by a mass spectrometer for detection and identification based on mass-to-charge ratio. | Identification and quantification in complex mixtures; analysis of fragrance composition. | nih.gov |
| LC-MS | Combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. Experimental data for an LC-ESI-QFT instrument shows a precursor m/z of 179.0714 for the [M-H]- ion. | Highly sensitive detection in biological and environmental samples. | nih.gov |
Sustainable Synthesis and Biocatalytic Approaches
In line with the principles of green chemistry, research is moving towards more sustainable methods for chemical synthesis. While traditional synthesis of this compound involves acid-catalyzed esterification, biocatalytic approaches offer a promising alternative. The use of enzymes, particularly lipases, can facilitate esterification under milder reaction conditions, reducing energy consumption and the generation of hazardous waste.
Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are well-documented for their efficacy in catalyzing the synthesis of various esters. unimi.itnih.gov A biocatalytic route for this compound would involve the enzymatic reaction between 2-methoxybenzoic acid and ethanol. This approach offers several advantages:
High Selectivity: Enzymes can target specific functional groups, minimizing side reactions and byproducts. unimi.it
Mild Conditions: Reactions typically occur at or near room temperature and atmospheric pressure.
Environmental Benefits: The use of a reusable biocatalyst and the avoidance of harsh acids align with green chemistry goals.
Future research will likely focus on optimizing this biocatalytic process, including enzyme selection, reaction medium, and conditions to maximize yield and efficiency, providing a sustainable manufacturing pathway for the compound. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas
Beyond its established use in fragrances, this compound has demonstrated specific biological activities that suggest potential for new applications. Notably, research has identified its efficacy as an insect repellent.
A study investigating the repellent properties of methyl benzoate and its analogs found that the related compound, mthis compound, exhibited strong and long-lasting spatial repellency against the common bed bug, Cimex lectularius. nih.gov This repellency was maintained even in the presence of chemical attractants. nih.gov Another source confirms this compound itself is an effective insect repellent. biosynth.com This suggests a potential application in the development of new repellent formulations for public health and pest control. Further research is needed to explore its spectrum of activity against other insects, its mechanism of action, and its suitability for commercial development as a repellent.
Comprehensive Environmental Impact Studies and Degradation Pathways
Subsequent microbial degradation of the resulting 2-methoxybenzoic acid has been studied. Research has shown that a consortium of bacteria, including Arthrobacter oxydans and Pantotea agglomerans, can efficiently mineralize this aromatic acid. nih.gov The process involves the conversion of o-methoxybenzoate into salicylate (B1505791), followed by hydroxylation to gentisate, which is then further broken down. nih.gov
In terms of environmental risk, the compound has undergone a Tier I environmental assessment under the Australian Industrial Chemicals Introduction Scheme (AICIS), which is the initial screening tier for chemicals of low environmental concern. nih.govechemportal.org However, safety data sheets also classify the compound as toxic to aquatic life, indicating that its release into aquatic environments should be avoided. Comprehensive studies on its aquatic toxicity, bioaccumulation potential, and the environmental fate of its degradation products are necessary for a complete environmental risk profile.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-methoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-methoxybenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (70–90°C), stoichiometric ratios (1:3 molar ratio of acid to ethanol), and reaction time (4–6 hours). Post-synthesis purification often involves neutralization, solvent extraction (using ethyl acetate), and column chromatography to achieve >95% purity . For optimization, reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation and byproduct reduction.
Q. How should researchers handle and store this compound to ensure laboratory safety?
Safety protocols include:
- Handling : Use fume hoods to avoid inhalation, wear nitrile gloves, and avoid skin contact (irritation risk). Static discharge must be mitigated during transfers .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents and moisture. Stability tests show no decomposition under these conditions for ≥12 months .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 (t, 3H, -CH₂CH₃), δ 3.85 (s, 3H, -OCH₃), δ 4.30 (q, 2H, -OCH₂), and aromatic protons at δ 6.8–7.9 .
- IR : Strong absorption at ~1715 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl-O-CH₃) .
- Mass Spectrometry : Molecular ion peak at m/z 180.20 (C₁₀H₁₂O₃) with fragmentation patterns consistent with ester cleavage .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in X-ray diffraction data (e.g., bond angles or torsional strain in substituted derivatives) require validation using programs like SHELXL for refinement. For example, hydrogen-bonding networks or π-π stacking interactions may influence lattice parameters. Multi-temperature crystallography (100–300 K) can resolve thermal motion artifacts. Cross-validation with DFT calculations (B3LYP/6-311+G(d,p)) is recommended to reconcile experimental and theoretical geometries .
Q. What experimental strategies address variability in reported biological activities of this compound derivatives?
Studies report antiproliferative effects in CNE-2 and HepG2 cells but inactivity in Skov3 cells . To address contradictions:
- Dose-Response Analysis : Use a gradient (1–100 µM) to identify threshold effects.
- Cell-Specific Factors : Assess membrane permeability (via logP calculations) and metabolizing enzymes (e.g., esterase activity) using LC-MS/MS .
- Control Experiments : Compare with structurally analogous esters (e.g., mthis compound) to isolate substituent effects .
Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?
For HPLC:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (20% → 80%) and 0.1% formic acid in water over 20 minutes.
- Detection : UV at 254 nm (aromatic absorption). Retention time: ~12.3 minutes .
For GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Program temperature from 50°C (2 min) to 280°C (10°C/min) .
Q. What role does this compound play in plant secondary metabolite studies?
In grapevine research, this compound is a volatile ester influenced by environmental stressors. Kaolin particle film (KPF) treatments reduce its synthesis, likely due to altered phenylpropanoid pathway regulation. Quantify via HS-SPME-GC-MS, comparing treated vs. untreated plants to study stress-response mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
